molecular formula C16H17NO2 B13771935 BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- CAS No. 63991-57-1

BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-

Katalognummer: B13771935
CAS-Nummer: 63991-57-1
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: GPNIQDXLAWTXJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-: is an organic compound that features both an epoxy group and a benzylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in a variety of chemical reactions. The presence of the epoxy group makes it highly reactive, particularly in ring-opening reactions, while the benzylamine component provides additional functional versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- typically involves the reaction of benzylamine with an epoxide. One common method is the ring-opening reaction of an epoxide with benzylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, depending on the desired reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of heterogeneous catalysts can also enhance the efficiency and recyclability of the process .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- primarily involves the nucleophilic attack on the epoxy group, leading to ring-opening reactions. This process is facilitated by the presence of a catalyst, which can be an acid, base, or metal complex. The resulting β-amino alcohols can further participate in various chemical transformations, making the compound highly versatile in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is unique due to the combination of the benzylamine and epoxy functionalities, which provide a wide range of reactivity and applications. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

63991-57-1

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

N-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]aniline

InChI

InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-11-16-12-19-16/h1-9,16-17H,10-12H2

InChI-Schlüssel

GPNIQDXLAWTXJM-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=CC=C(C=C2)CNC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.